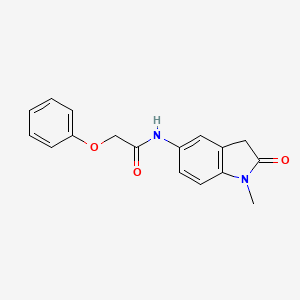
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide (also known as NMP-2PA) is a synthetic heterocyclic compound with a broad range of applications in scientific research. It has been used as a synthetic intermediate for the preparation of a variety of compounds, as well as for the study of its biochemical and physiological effects. NMP-2PA has also been used in laboratory experiments as a substrate for enzymes, and as a tool for studying the mechanism of action of various drugs.
Applications De Recherche Scientifique
NMP-2PA has been used in a variety of scientific research applications. It has been used as an intermediate for the synthesis of various compounds, including some that have been studied for their potential therapeutic effects. It has also been used as a substrate for enzymes, and as a tool for studying the mechanism of action of various drugs. Additionally, NMP-2PA has been used in studies of the biochemical and physiological effects of compounds on cells and tissues.
Mécanisme D'action
The mechanism of action of NMP-2PA is not fully understood. However, it is believed to interact with a variety of enzymes, including those involved in the metabolism of drugs. It has also been shown to interact with cell membrane receptors, and to modulate the activity of certain proteins.
Biochemical and Physiological Effects
NMP-2PA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, including those involved in the metabolism of drugs. It has also been shown to interact with cell membrane receptors, and to modulate the activity of certain proteins. Additionally, it has been shown to have an effect on the growth of cells, and to modulate the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
NMP-2PA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in high purity. Additionally, it is relatively stable, and can be stored at room temperature for extended periods of time. However, it is important to note that NMP-2PA is a synthetic compound, and its effects may not necessarily be representative of those of natural compounds.
Orientations Futures
There are a number of potential future directions for research into NMP-2PA. These include further studies into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further studies into its mechanism of action, and its potential interactions with other compounds, could lead to a better understanding of its effects. Finally, further research into the synthesis of NMP-2PA, and its potential applications in drug discovery, could lead to the development of new and improved compounds.
Méthodes De Synthèse
NMP-2PA can be synthesized from the reaction of 5-amino-1-methyl-2-oxo-1,2-dihydroindole and 2-phenoxyacetic acid in the presence of an activator (e.g. piperidine). The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, at a temperature of 80–90°C. The reaction is typically complete within 30–60 minutes, and yields a product with a purity of greater than 95%.
Propriétés
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-19-15-8-7-13(9-12(15)10-17(19)21)18-16(20)11-22-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDAWWDDMFTEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6511311.png)
![N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6511318.png)
![4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6511341.png)
![4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511346.png)
![2-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511354.png)
![2-methyl-N-(4-{[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6511366.png)
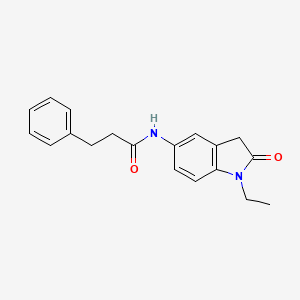
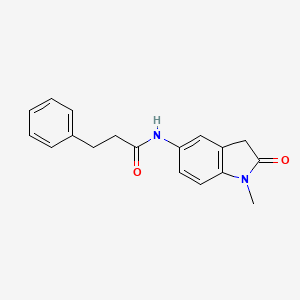
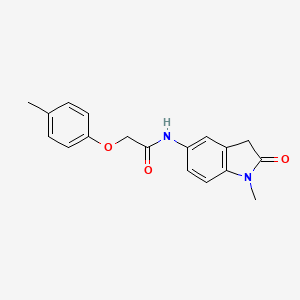
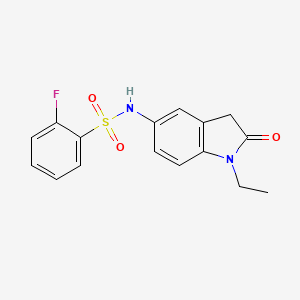


![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B6511408.png)
![2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6511418.png)